molecular formula C10H11Cl7 B3328754 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane CAS No. 51775-36-1

2,2,5-endo,6-exo,8,9,10-Heptachlorobornane

Cat. No. B3328754
CAS RN: 51775-36-1
M. Wt: 379.4 g/mol
InChI Key: IPVMCZLCKVSKGC-VOQBNFLRSA-N
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Description

2,2,5-endo,6-exo,8,9,10-Heptachlorobornane is a chemical compound with the molecular formula C10H11Cl7 . It is a derivative of bornane, a bicyclic organic compound and a terpene. The name “heptachlorobornane” indicates that the compound contains seven chlorine atoms .


Molecular Structure Analysis

The molecular structure of 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane is characterized by a bicyclic framework, which is typical of bornanes. This compound has seven chlorine atoms attached to it .


Physical And Chemical Properties Analysis

2,2,5-endo,6-exo,8,9,10-Heptachlorobornane has a density of 1.6±0.1 g/cm3, a boiling point of 443.6±40.0 °C at 760 mmHg, and a flash point of 225.8±24.7 °C . It has no H-bond acceptors or donors, and three freely rotating bonds .

Scientific Research Applications

Chemical Analysis

This compound is often used in chemical analyses due to its unique structure and properties. It has a molecular weight of 379.365 and its IUPAC Standard InChI is InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2 . These properties make it an interesting subject for chemical analysis and research.

Environmental Studies

“2,2,5-endo,6-exo,8,9,10-Heptachlorobornane” is a component of the pesticide formulation known as toxaphene, which was manufactured in the United States by Hercules Inc. at their Brunswick, Georgia, facility between 1948-1980 . This compound, along with other components of toxaphene, can be found in the environment, particularly in reducing salt marsh sediments . Therefore, it is often studied in the context of environmental science and pollution.

Bioaccumulation Research

Research has been conducted to understand how this compound accumulates in aquatic organisms. For example, a study found that the grand mean total toxaphene residue concentration in fish tissue was 3.8 (wet) and 2.6 (lipid) times less in 2001 than in 1997, suggesting that bioavailable toxaphene residues in the system have been reduced . This kind of research helps us understand the impact of such compounds on aquatic life and ecosystems.

Food Chain Contamination Studies

This compound, being a part of toxaphene, can accumulate in lower trophic level fish and may serve as vectors of organochlorine contaminants in the estuarine and coastal ocean food web . Therefore, it is often studied in the context of food chain contamination and the potential risks associated with the consumption of contaminated seafood.

Remediation Studies

Studies have been conducted to understand the effectiveness of remediation efforts in areas contaminated with toxaphene, which includes “2,2,5-endo,6-exo,8,9,10-Heptachlorobornane”. For example, a study found that the concentration of toxaphene residues in fish tissue decreased significantly after the removal of contaminated sediments . This kind of research is crucial for assessing the success of environmental remediation efforts.

Long-range Atmospheric Transport Studies

Some congeners of toxaphene, including “2,2,5-endo,6-exo,8,9,10-Heptachlorobornane”, have been detected in remote oceanic waters, suggesting their survival during long-range atmospheric transport . This kind of research helps us understand the global distribution and impact of these compounds.

properties

IUPAC Name

(1R,4R,5R,6R)-2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2/t5-,6+,7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVMCZLCKVSKGC-VOQBNFLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]([C@@](C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5-endo,6-exo,8,9,10-Heptachlorobornane

CAS RN

51775-36-1
Record name 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51775-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptachlorobornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051775361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toxaphene B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BY82G5FH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Reactant of Route 2
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Reactant of Route 3
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Reactant of Route 4
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Reactant of Route 5
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Reactant of Route 6
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